REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:15]2[O:14][C:13]3[C:16]([CH:22]=[O:23])=[C:17]([OH:21])[CH:18]=[C:19]([CH3:20])[C:12]=3[C:11](=[O:24])[O:10][C:9]=2[C:8]([CH3:25])=[C:7]([O:26][CH3:27])[CH:6]=1)=[O:4].[I-].[Li+].Cl>CN(C)P(=O)(N(C)C)N(C)C>[CH3:20][C:19]1[C:12]2[C:11]([O:10][C:9]3[C:8]([CH3:25])=[C:7]([O:26][CH3:27])[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[C:15]=3[O:14][C:13]=2[C:16]([CH:22]=[O:23])=[C:17]([OH:21])[CH:18]=1)=[O:24] |f:1.2|
|
Name
|
4-Formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-6-carboxylic acid methyl ester
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=C(C=2OC(C3=C(OC21)C(=C(C=C3C)O)C=O)=O)C)OC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 90° C. for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
cooled by an ice bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed in turn with water, saturated aqueous sodium thiosulphate, and finally saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from dimethyl sulphoxide
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C2=C1C(=O)OC=3C(=C(C=C(C3O2)C(=O)O)OC)C)C=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |